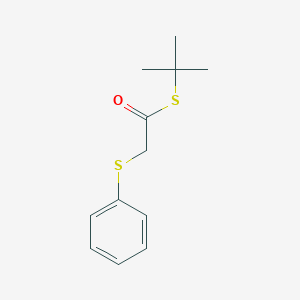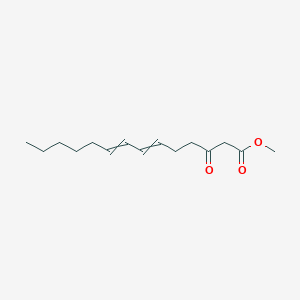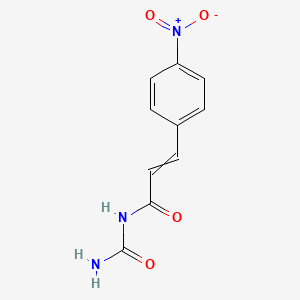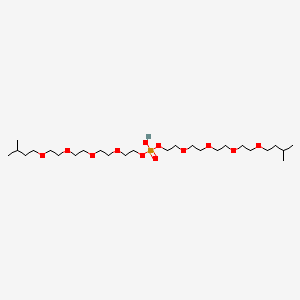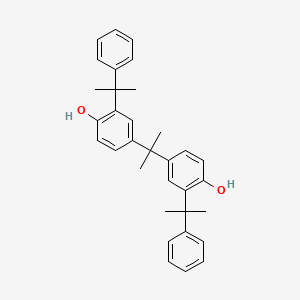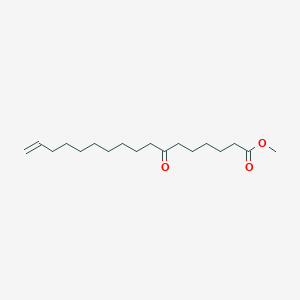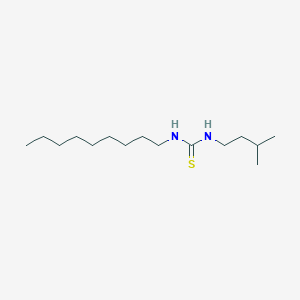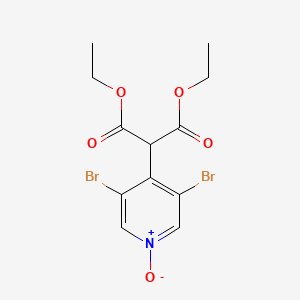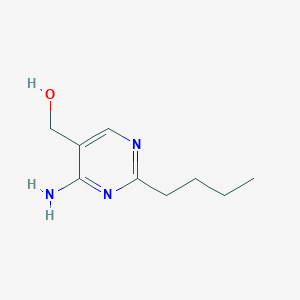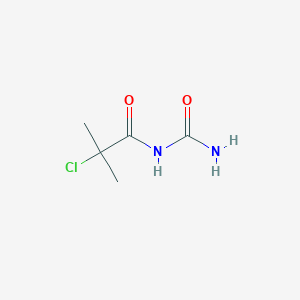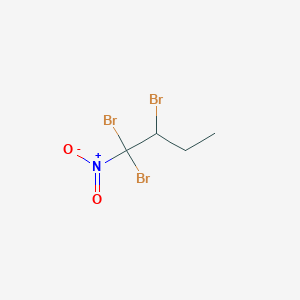![molecular formula C6H9F3N2O B14513629 N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide CAS No. 62803-07-0](/img/structure/B14513629.png)
N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide is a chemical compound with a unique structure that includes a dimethylamino group and a trifluoroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide typically involves the reaction of dimethylamine with a suitable precursor, such as a trifluoroacetyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethylamine, trifluoroacetyl chloride, and a suitable solvent such as dichloromethane. The reaction is typically performed at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoroacetamide moiety can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1E)-1-(Dimethylamino)ethylidene]-2-ethylpyridine-4-carbothioamide
- N-[(1E)-1-(Dimethylamino)ethylidene]-2-(2-thioxo-1-pyrrolidinyl)ethanethioamide
Uniqueness
N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial.
Propiedades
Número CAS |
62803-07-0 |
|---|---|
Fórmula molecular |
C6H9F3N2O |
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
N-[1-(dimethylamino)ethylidene]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H9F3N2O/c1-4(11(2)3)10-5(12)6(7,8)9/h1-3H3 |
Clave InChI |
IOECQJUBTQAAGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC(=O)C(F)(F)F)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


